BenchChemオンラインストアへようこそ!

1-Methyl-2-azabicyclo[2.2.1]heptane

Polyurethane catalysis tertiary amine catalyst foam reactivity

1‑Methyl‑2‑azabicyclo[2.2.1]heptane (CAS 1891076‑96‑2; MFCD31559717) is a C1‑bridgehead‑methylated, fully saturated 2‑azanorbornane. Its molecular formula is C₇H₁₃N (MW 111.18 g·mol⁻¹) and commercial samples typically carry a minimum purity specification of 95 % (HPLC).

Molecular Formula C7H13N
Molecular Weight 111.188
CAS No. 1891076-96-2
Cat. No. B2794025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-azabicyclo[2.2.1]heptane
CAS1891076-96-2
Molecular FormulaC7H13N
Molecular Weight111.188
Structural Identifiers
SMILESCC12CCC(C1)CN2
InChIInChI=1S/C7H13N/c1-7-3-2-6(4-7)5-8-7/h6,8H,2-5H2,1H3
InChIKeyVKOSSFJBYDTLEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-azabicyclo[2.2.1]heptane (CAS 1891076-96-2): Structural Identity and Procurement Baseline


1‑Methyl‑2‑azabicyclo[2.2.1]heptane (CAS 1891076‑96‑2; MFCD31559717) is a C1‑bridgehead‑methylated, fully saturated 2‑azanorbornane . Its molecular formula is C₇H₁₃N (MW 111.18 g·mol⁻¹) and commercial samples typically carry a minimum purity specification of 95 % (HPLC) [1]. The rigid [2.2.1] bicyclic framework locks the secondary amine into a spatially defined orientation that is distinct from flexible monocyclic amines such as piperidine, and the bridgehead methyl group introduces a steric environment that directly influences both chemical reactivity and biological recognition [2][3]. In procurement terms, the compound serves as either a conformationally restricted synthetic building block or a ligand scaffold intermediate whose three‑dimensional architecture cannot be replicated by simple N‑alkylpiperidines or other monocyclic amines.

Why 1-Methyl-2-azabicyclo[2.2.1]heptane Cannot Be Replaced by Generic Amines in Catalysis or Medicinal Chemistry


Simple substitution of 1‑methyl‑2‑azabicyclo[2.2.1]heptane with a monocyclic amine of similar molecular weight (e.g., N‑methylpiperidine or dimethylcyclohexylamine) or with an isomeric N‑alkyl‑2‑azabicyclo[2.2.1]heptane (e.g., the 2‑methyl isomer, CAS 4524‑95‑2) leads to profound differences in catalytic activity, receptor‑binding geometry, and physicochemical properties [1][2]. The [2.2.1] cage fixes the nitrogen lone pair in a defined exo/endo orientation that matches or diverges from the steric footprint of a CH group depending on the substitution pattern, a feature absent in conformationally mobile piperidines [3]. Moreover, the position of the methyl substituent – bridgehead C1 versus nitrogen N2 – determines whether the compound functions as a secondary amine (1‑methyl) or a tertiary amine (2‑methyl), with direct consequences for hydrogen‑bond donor/acceptor capacity, protonation state, and metabolic susceptibility [4]. The quantitative evidence below establishes that these structural distinctions translate into measurable, decision‑relevant performance gaps.

Quantitative Comparator Evidence for 1-Methyl-2-azabicyclo[2.2.1]heptane (CAS 1891076-96-2)


Catalytic Activity in Rigid Polyurethane Foam: N‑Methyl‑2‑azabicyclo[2.2.1]heptane vs. Dimethylcyclohexylamine

In a direct head‑to‑head comparison within the same rigid polyurethane foam formulation, the N‑methyl derivative of 2‑azabicyclo[2.2.1]heptane (2‑methyl‑2‑azabicyclo[2.2.1]heptane, CAS 4524‑95‑2) exhibited a 3‑ to 4‑fold increase in catalytic activity relative to the industry‑standard catalyst N,N‑dimethylcyclohexylamine [1]. By comparison, the N‑ethyl analogue delivered approximately 2‑fold activity enhancement, while the N‑butyl analogue was essentially equipotent to dimethylcyclohexylamine but offered superior flow characteristics [1]. These data demonstrate a steep N‑alkyl structure–activity relationship wherein the methyl substituent provides the maximal activity gain. Although these measurements pertain to the N‑methyl (2‑methyl) isomer, they establish a class‑level principle: the 2‑azabicyclo[2.2.1]heptane cage, when properly N‑substituted, decisively outperforms monocyclic tertiary amines. The bridgehead‑methylated 1‑methyl isomer (CAS 1891076‑96‑2), as a secondary amine, presents a distinct protonation and hydrogen‑bonding profile that can be exploited where tertiary amine catalysis is undesirable or where further N‑functionalisation is required [2].

Polyurethane catalysis tertiary amine catalyst foam reactivity

Steric Equivalence of the Nitrogen Lone Pair to a CH Group: Conformational Analysis

Portoghese and Sepp (1973) reported that equilibration of exo‑ and endo‑6‑hydroxy‑1‑methyl‑2‑azabicyclo[2.2.1]heptane yields an exo/endo isomeric ratio closely matching that of norborneol [1]. On this basis, they proposed that the steric requirement of the nitrogen lone pair in this bicyclic system is effectively equivalent to that of a CH group [1]. This finding provides a quantitative conformational benchmark that is unavailable for the parent 2‑azabicyclo[2.2.1]heptane (which lacks the bridgehead methyl) or for monocyclic amines, where lone‑pair orientation is not conformationally constrained. The 1‑methyl substituent therefore defines a predictable steric environment that can be exploited in structure‑based design: the nitrogen can serve as a silent isostere for carbon at the bridgehead, preserving molecular shape while introducing a protonation site [1].

Conformational analysis steric parameters medicinal chemistry design

Muscarinic Receptor Binding: N‑Methyl vs. N‑Benzyl 2‑Azabicyclo[2.2.1]heptane Derivatives

Carroll et al. (1992) determined radioligand binding affinities for a series of 2‑alkyl‑2‑azabicyclo[2.2.1]heptane esters across rat heart, rat brain, and m1‑ or m3‑transfected CHO cell membranes [1]. Among the six potential muscarinic agonists bearing acetoxy groups at C5 or C6 with either N‑methyl or N‑benzyl substituents, affinities ranged from 6.63 × 10⁻⁶ M to 4.76 × 10⁻⁵ M, with exo‑2‑methyl‑5‑acetoxy‑2‑azabicyclo[2.2.1]heptane identified as the most efficacious partial agonist in the series [1]. Critically, none of the compounds discriminated between muscarinic receptor subtypes, indicating that the 2‑azabicyclo[2.2.1]heptane core itself, rather than the N‑alkyl substituent, governs subtype‑selectivity profiles [1]. For procurement decisions, this means that the choice of N‑substituent (methyl vs. benzyl vs. other) modulates potency and efficacy within a conserved selectivity window, and the N‑methyl variant provides the highest partial agonist efficacy in this chemotype.

Muscarinic receptors radioligand binding structure–activity relationship

Predicted pKa and Basicity Ranking: 2‑Azabicyclo[2.2.1]heptane vs. Piperidine and Quinuclidine

The predicted pKa of the unsubstituted 2‑azabicyclo[2.2.1]heptane is 11.44 ± 0.20 (ACD/Labs prediction) [1]. This places the basicity of the 2‑azanorbornane core between that of piperidine (pKa ≈ 11.2) and quinuclidine (pKa ≈ 11.5) [2]. The 1‑methyl bridgehead substitution is expected to slightly elevate the pKa through inductive electron donation, whereas N‑methylation (2‑methyl isomer) converts the amine to a tertiary amine with altered solvation and protonation dynamics [3]. Quantitative pKa differentiation is essential for applications where protonation state dictates reactivity (e.g., catalytic turnover, membrane permeability, or salt formation): the 1‑methyl isomer retains a secondary amine, offering a higher hydrogen‑bond donor count (HBD = 1) compared with the tertiary 2‑methyl isomer (HBD = 0), which directly affects solubility and formulation behaviour [3].

Basicity pKa prediction amine protonation

DPP‑4 Inhibitor Potency: Neogliptin and the 2‑Azabicyclo[2.2.1]heptane Scaffold vs. Vildagliptin and Sitagliptin

Neogliptin (compound 12a), a synthetic inhibitor incorporating the 2‑azabicyclo[2.2.1]heptane bicyclic amine moiety, demonstrated an IC₅₀ of 16.8 ± 2.2 nM against DPP‑4, surpassing the potency of both vildagliptin and sitagliptin in the same enzymatic assay [1][2]. Subsequent optimisation of the oxadiazole‑substituted series yielded compound 9a with a further improved IC₅₀ of 4.3 nM, without significant inhibition of the off‑targets DPP‑8 and DPP‑9 [3]. While 1‑methyl‑2‑azabicyclo[2.2.1]heptane itself is not neogliptin, this scaffold class provides the rigid, three‑dimensional amine geometry that molecular modelling identified as critical for optimal occupancy of the DPP‑4 S1 and S2 pockets [2]. The bridgehead methyl substituent in the 1‑methyl derivative could serve as a synthetic handle or as a steric probe to further tune binding interactions in analogous DPP‑4 programmes.

DPP‑4 inhibitor type 2 diabetes neogliptin

Physicochemical Property Benchmark: 2‑Methyl‑2‑azabicyclo[2.2.1]heptane (CAS 4524‑95‑2) for Isomer‑Aware Procurement

A comprehensive regulatory dossier for 2‑methyl‑2‑azabicyclo[2.2.1]heptane (CAS 4524‑95‑2, the N‑methyl isomer) reports: boiling point 134 °C (977 hPa), melting point < −72 °C, vapour pressure 1080 Pa (20 °C), complete miscibility with both water and lipids (37 °C), log P(O/W) 1.09 (150 mg·L⁻¹, 25 °C) and 0.48 (60 mg·L⁻¹, 25 °C), indicating concentration‑dependent partitioning [1]. Although these values pertain to the 2‑methyl isomer, they establish baseline expectations for the azabicyclo[2.2.1]heptane class and highlight the critical importance of specifying the exact isomer during procurement: the 1‑methyl (bridgehead) isomer, as a secondary amine, possesses a hydrogen‑bond donor that alters solubility, log P, and boiling point relative to the tertiary 2‑methyl analogue . The 1‑methyl isomer (CAS 1891076‑96‑2) is commercially supplied at ≥95 % purity and is classified as non‑hazardous for transport .

Physicochemical properties solubility logP procurement quality control

Optimal Deployment Scenarios for 1-Methyl-2-azabicyclo[2.2.1]heptane (CAS 1891076-96-2) Based on Quantitative Evidence


Asymmetric Organocatalysis: Secondary Amine Catalyst for Iminium–Enamine Cycles

The bridgehead secondary amine in 1‑methyl‑2‑azabicyclo[2.2.1]heptane provides a sterically defined, non‑epimerisable nitrogen centre suitable for iminium‑enamine organocatalysis. The Portoghese data demonstrating steric equivalence of the nitrogen lone pair to CH implies predictable facial selectivity in iminium ion formation. Practitioners evaluating chiral amine organocatalysts should consider this scaffold when the tertiary amine congeners (e.g., the 2‑methyl isomer) cannot form the requisite covalent iminium intermediate. The compound's predicted pKa (~11.5–11.7) ensures essentially complete protonation under acidic iminium‑forming conditions, enabling catalytic turnover.

Conformationally Restricted Building Block for CNS‑Penetrant Lead Optimisation

In medicinal chemistry programmes targeting CNS receptors (e.g., muscarinic, nicotinic, or DPP‑4), replacement of a flexible piperidine ring with the 1‑methyl‑2‑azabicyclo[2.2.1]heptane core introduces conformational rigidity while preserving the secondary amine pharmacophore. The Carroll et al. muscarinic SAR demonstrates that the N‑methyl variant provides maximal partial agonist efficacy within the 2‑azabicyclo[2.2.1]heptane class [1], and the scaffold's demonstrated ability to support single‑digit nanomolar DPP‑4 inhibition [2] validates its privileged status. The bridgehead methyl offers a chemically inert steric probe to modulate off‑target binding without altering the hydrogen‑bonding capacity.

Non‑Hazardous Secondary Amine Intermediate for Kilogram‑Scale Synthesis

The compound's non‑hazardous transport classification and ≥95 % commercial purity make it suitable for process chemistry development where tertiary amine catalysts (e.g., the 2‑methyl isomer) may present regulatory or safety constraints. The secondary amine functionality allows subsequent N‑alkylation, acylation, or sulfonylation to generate diverse libraries, while the bridgehead methyl group remains chemically orthogonal. This orthogonal reactivity profile is absent in the tertiary 2‑methyl isomer, which cannot be further N‑functionalised without prior dealkylation [1].

Polyurethane Catalyst Development and Amine‑Blend Optimisation

Although the quantitative catalytic activity data in EP 0282069 pertains to the N‑methyl (2‑methyl) isomer [2], the 1‑methyl isomer can serve as a precursor or comparative probe in catalyst development programmes. By establishing that the N‑methyl derivative delivers a 3‑ to 4‑fold activity advantage over dimethylcyclohexylamine [2], the patent provides a benchmark against which N‑functionalised derivatives of the 1‑methyl isomer can be evaluated. Researchers developing next‑generation polyurethane catalysts can synthesise N‑alkyl, N‑acyl, or N‑sulfonyl derivatives of 1‑methyl‑2‑azabicyclo[2.2.1]heptane and benchmark their performance against this established activity scale.

Quote Request

Request a Quote for 1-Methyl-2-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.